Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide is a complex organic compound of significant interest in medicinal chemistry. This compound combines the structural motifs of benzo[1,3]dioxole and indole, which are known for their potential biological activities, including anticancer properties. The compound's chemical structure suggests that it may interact with various biological targets, making it a versatile candidate for drug development. The unique combination of these moieties enhances its potential efficacy in therapeutic applications, particularly in cancer treatment.
The compound is classified under the category of organic compounds with a specific focus on medicinal chemistry due to its potential pharmacological effects. Its Chemical Abstracts Service (CAS) number is 1052524-68-1, and it has been documented in various scientific databases such as PubChem and BenchChem, which provide detailed information about its properties and synthesis .
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide typically involves several key steps:
These methods highlight the complexity of synthesizing this compound, requiring careful control of reaction conditions to achieve desired yields and purity.
The molecular formula for Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide is C18H19BrN2O2, with a molecular weight of 375.27 g/mol. The structure features a benzo[1,3]dioxole ring fused to an indole moiety, which contributes to its biological activity. The presence of bromide as a counterion in the hydrobromide form influences its solubility and stability in various solvents .
The compound's reactivity is primarily associated with its functional groups. The benzo[1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions due to its electron-rich nature. Additionally, the amine group can act as a nucleophile in various organic reactions. Research indicates that this compound may undergo transformations that enhance its anticancer activity by modifying its interactions with biological targets.
The primary target of Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide is microtubules and their component protein tubulin. The mechanism involves modulating microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structures. This interaction disrupts normal cellular functions, leading to cell cycle arrest at the S phase and ultimately inducing apoptosis in cancer cells. Preliminary studies suggest that the compound may also influence cell signaling pathways and gene expression related to cancer progression .
Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide is characterized by several notable physical properties:
Safety data indicate that this compound is an irritant; therefore, handling precautions are necessary during experimental procedures .
Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide has potential applications in various fields:
Research continues to explore its full potential in therapeutic applications, particularly concerning cancer treatment strategies aimed at overcoming drug resistance or targeting specific cancer cell types more effectively .
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hinges on Pd-catalyzed C–N cross-coupling reactions between benzo[1,3]dioxolyl halides and indolylethylamine precursors [1]. This approach capitalizes on the electron-rich nature of the indole nucleus, facilitating oxidative addition of palladium(0) catalysts (e.g., Pd₂(dba)₃) to aryl halides. A representative three-step sequence involves:
Critical parameters influencing yield and purity include:
Table 1: Optimization of Pd-Catalyzed Coupling Parameters
Catalyst System | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
Pd(OAc)₂/XPhos | Toluene | 110 | 78 | 92% |
Pd₂(dba)₃/SPhos | Dioxane | 100 | 85 | 95% |
Pd/CuI co-catalyst | DMF | 80 | 62* | 85%* |
*Significant homocoupling byproducts observed
Hybrid architectures derived from this route demonstrate enhanced π-stacking and hydrogen-bonding capabilities versus monomeric indoles, crucial for biological target engagement [5].
The C3 position of indole exhibits high nucleophilicity, yet regioselective modification in amine-tethered systems requires strategic protection. Alkynyliodonium trifluoroacetate salts enable direct C3–heteroaryl conjugation under mild conditions (fluorobenzene, K₂CO₃, rt) [3]. For Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine, the amine group must first be converted to a non-nucleophilic carbamate to prevent competing N-alkylation.
Regioselectivity determinants:
Table 2: Concentration-Dependent Regioselectivity in Trifluoroacetate Reactions
[Alkynyliodonium] (M) | 3a:4a Ratio | Dominant Product |
---|---|---|
0.01 | 90:10 | C3-Functionalized |
0.11 | 39:61 | Mixed |
0.50 | 26:74 | N1-Functionalized |
1.00 | 17:83 | N1-Functionalized |
Mechanistic studies using ¹³C-labeled substrates confirm simultaneous SN₂ and π-activation pathways, with solvent polarity modulating the dominant route [3].
Conversion of the free amine to its hydrobromide salt enhances crystallinity and stability. Hydrobromic acid (48% aq.) is added dropwise to the amine dissolved in anhydrous ethanol at 0°C, inducing immediate salt precipitation [8]. Key process considerations:
Counterion selection rationale:
Crystallization dynamics:
X-ray powder diffraction confirms a monoclinic P2₁/c lattice with Z′ = 1, featuring alternating cation-anion layers stabilized by N⁺–H···Br⁻ (2.01 Å) and C–H···O (benzo[1,3]dioxole) interactions [8].
Purification of Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide faces hurdles from polar impurities (dehalogenated coupling byproducts) and hydrophobic dimers. Two dominant strategies are compared:
Reverse-phase HPLC:
Recrystallization:
Table 3: Purification Method Performance Comparison
Parameter | HPLC Purification | Recrystallization |
---|---|---|
Purity (%) | 99.9 | 99.5 |
Yield (scale >10 g) | <40% | 75–85% |
Residual solvent | <10 ppm TFA | <100 ppm ethanol |
Polymorph control | Limited | High |
Operation time | 8 h/kg | 24 h/kg |
Recrystallization prevails for bulk production (>100 g) due to scalability, while HPLC excels for analytical standard preparation [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7